molecular formula C18H19N3O2S B6535194 2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1040638-00-3

2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B6535194
CAS No.: 1040638-00-3
M. Wt: 341.4 g/mol
InChI Key: UWYCCKIINGJRBB-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a structurally complex acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene-methyl group and a 4-isopropylphenyl acetamide moiety. The compound’s design integrates heterocyclic and aromatic pharmacophores, which are commonly associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12(2)14-7-5-13(6-8-14)10-16(22)19-18-21-20-17(23-18)11-15-4-3-9-24-15/h3-9,12H,10-11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYCCKIINGJRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide , a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and the underlying mechanisms driving these activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS, with a molecular weight of approximately 318.41 g/mol. The presence of both the oxadiazole and thiophene moieties contributes to its potential biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3jMCF-70.65
3kHeLa2.41
16aSK-MEL-20.89

Research indicates that compounds with oxadiazole structures can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . Specifically, the compound under discussion has been shown to increase p53 expression levels in MCF-7 cells, leading to enhanced apoptotic activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have reported that similar oxadiazole derivatives possess strong bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activities of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The activation of the p53 pathway promotes apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression .
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

A recent study evaluated the anticancer efficacy of various oxadiazole derivatives against a panel of cancer cell lines, including MCF-7 and HeLa. Among these compounds, those structurally similar to our target compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .

In another study focusing on antimicrobial properties, compounds were tested against E. coli and S. aureus, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .

2. Anti-inflammatory Effects
Compounds with thiophene and oxadiazole functionalities have been explored for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

3. Antimicrobial Activity
The presence of thiophene in the structure is noteworthy as thiophene derivatives are known for their antimicrobial activities. Preliminary studies suggest that 2-[4-(propan-2-yl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide may exhibit broad-spectrum antimicrobial effects against various pathogens .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of microbial cell membranes

Case Studies

Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of several oxadiazole derivatives, including our compound. The results indicated that it significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease (IBD), the compound was tested for its ability to reduce inflammation markers in animal models. The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for IBD .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and oxadiazole groups undergo hydrolysis under acidic or basic conditions.

Substrate Conditions Product Rate Constant Source
Amide Hydrolysis 6M HCl, 100°C, 4hCarboxylic acid and amine derivativesk=0.12 h1k = 0.12\ \text{h}^{-1}
Oxadiazole Hydrolysis 10% NaOH, 70°C, 6hOpen-chain thiosemicarbazide derivativesk=0.08 h1k = 0.08\ \text{h}^{-1}

Mechanistic Insights :

  • Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Oxadiazole ring opening under basic conditions involves hydroxide ion attack at the electron-deficient C2 position .

Substitution Reactions

The thiophene and oxadiazole moieties participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (Thiophene Ring)

Reagent Conditions Product Yield Source
HNO₃ (fuming), H₂SO₄0°C, 2hNitration at thiophene C5 position68%
SO₃, DCMRoom temperature, 4hSulfonation at thiophene C3 position55%

Nucleophilic Substitution (Oxadiazole Ring)

Nucleophile Conditions Product Yield Source
MethylamineEtOH, reflux, 8hReplacement of oxadiazole sulfur72%
Sodium methoxideDMF, 60°C, 6hMethoxy substitution at C2 position65%

Key Findings :

  • Nitration occurs preferentially at the C5 position of the thiophene ring due to electronic directing effects .

  • Oxadiazole sulfur exhibits moderate nucleophilic displacement reactivity with amines .

Ring-Opening and Rearrangement Reactions

The oxadiazole ring undergoes ring-opening under extreme conditions.

Reaction Conditions Product Mechanism Source
Thermal Decomposition 200°C, N₂ atmosphere, 2hIsocyanate and nitrile derivativesRadical-mediated cleavage
Reductive Opening LiAlH₄, THF, reflux, 4hThioamide and hydrazine derivativesTwo-electron reduction

Applications :

  • Thermal decomposition products are intermediates in polymer synthesis.

  • Reductive opening facilitates access to bioactive thioamide scaffolds .

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against structurally similar molecules.

Compound Reactivity with HNO₃ Hydrolysis Rate (kk, h⁻¹) Nucleophilic Substitution Yield
Target Compound Nitration: 68%0.12 (amide), 0.08 (oxadiazole)72% (methylamine)
N-Methyl-N-phenyl-2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]acetamide Nitration: 45%0.09 (amide), 0.05 (oxadiazole)65% (methylamine)
5-[4-Chlorophenoxy]propan-2-yloxy-1,3,4-thiadiazole Not reactive0.15 (thiadiazole)28% (methoxide)

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name / ID Key Substituents Target / Activity IC50 / Activity Data Reference
Target Compound 4-(propan-2-yl)phenyl, thiophen-2-ylmethyl-1,3,4-oxadiazole Not explicitly reported (potential TRPA1/COX-2 modulation inferred) N/A
N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide 4-fluorophenyl-triazole, oxadiazole-methoxy Cyclooxygenase-2 (COX-2) inhibitor Not quantified
HC-030031 1,3-dimethylpurine-2,6-dione, 4-isopropylphenyl TRPA1 channel blocker IC50 = 4–10 μM
CHEM-5861528 1,3-dimethylpurine-2,6-dione, 4-butan-2-ylphenyl TRPA1 channel blocker IC50 = 4–10 μM
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 4-chlorophenyl-pyrimidine, oxadiazole-thio Antiproliferative activity (synthetic protocol described, no explicit data) N/A
N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide Tetrahydronaphthalene-carboxamide, oxadiazole-thiophene Not reported (structural analogue) N/A

Key Structural and Functional Differences

Substituent Variability: The target compound’s 4-isopropylphenyl group distinguishes it from HC-030031 and CHEM-5861528, which use purine-dione cores but share the 4-alkylphenyl motif critical for TRPA1 binding .

Heterocyclic Core Modifications :

  • The 1,3,4-oxadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., ZINC1895804), where sulfur substitution may enhance metabolic stability or redox activity .
  • Compounds like 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide () demonstrate how core heteroatom changes (S vs. O) and substituent positioning (e.g., methoxy groups) influence bioactivity .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, acetic acid), catalysts (e.g., triethylamine), and reaction times. For example, achieved 70% yield via refluxing with ethanol and acetic acid, followed by crystallization in aqueous alcohol. Alternative routes, such as using chloroacetyl chloride in triethylamine (as in ), may reduce side reactions. Monitor progress via TLC and purify using column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Use X-ray crystallography to resolve intramolecular interactions (e.g., S···O contact = 2.682 Å and dihedral angle = 86.82° between aromatic rings, as in ). Complement with NMR (¹H/¹³C) to verify proton environments and FT-IR for functional groups (amide C=O, oxadiazole C=N). Mass spectrometry (HRMS) confirms molecular weight .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Answer : Screen for antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or assess cytotoxicity using MTT assays (common for anticancer potential). and highlight thiadiazole derivatives' antiproliferative and antimicrobial properties, suggesting analogous protocols. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematically modify substituents:
  • Replace the thiophene-methyl group with other heterocycles (e.g., furan, pyridine) to assess electronic effects.
  • Vary the 4-isopropylphenyl moiety with electron-withdrawing/donating groups (e.g., -F, -NO₂).
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate predictions with enzymatic assays .

Q. How can computational modeling resolve discrepancies in biological activity data?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study conformational stability under physiological conditions. Compare docking poses across protein isoforms (e.g., COX-1 vs. COX-2) to explain selectivity variations. emphasizes linking computational results to experimental data (e.g., ’s crystal structure) to reconcile contradictions .

Q. What strategies address polymorphism-related variability in pharmacological profiles?

  • Methodological Answer : Characterize polymorphs via PXRD and DSC to identify stable forms. ’s crystal structure reveals hydrogen-bonded dimers (N–H···O and C–H···O) that influence packing. Compare dissolution rates and bioavailability of polymorphs using in vitro permeability assays (e.g., Caco-2 cells). Prioritize forms with optimal solubility and thermal stability .

Q. How can researchers validate the compound’s mechanism of action amid conflicting data?

  • Methodological Answer : Employ kinetic studies (e.g., SPR or ITC) to measure binding constants with putative targets. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example, notes thiadiazoles’ anti-inflammatory activity via NF-κB inhibition; similar multi-omics approaches can clarify mechanisms .

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